2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

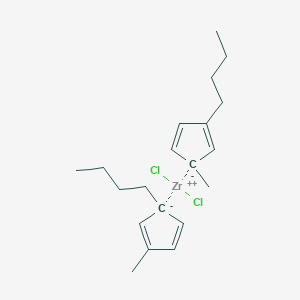

This organozirconium complex features a substituted cyclopentadienyl ligand (2-butyl-5-methylcyclopenta-1,3-diene) coordinated to a zirconium(4+) center with two chloride ligands. Such metallocene derivatives are pivotal in catalysis, particularly in polymerization and organic synthesis, due to their tunable steric and electronic properties .

Vorbereitungsmethoden

The synthesis of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the reaction of 2-Butyl-5-methylcyclopenta-1,3-diene with zirconium tetrachloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.

Analyse Chemischer Reaktionen

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form zirconium oxides.

Reduction: It can be reduced to form lower oxidation state zirconium compounds.

Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. Major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .

Wissenschaftliche Forschungsanwendungen

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is widely used in scientific research due to its catalytic properties. It is used in:

Catalysis: As a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.

Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

Material Science: In the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the zirconium and allows it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules like ethylene and propylene, leading to their polymerization .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Zirconium Dichloride Complexes

Substituent Effects on Ligand Architecture

- Catalytic Activity: High reactivity in ethylene polymerization due to low steric hindrance . Thermal Stability: Stable up to 300°C, with a melting point of 248–250°C .

- Bis(methylcyclopentadienyl)zirconium dichloride: Structure: Methyl groups at all Cp ligand positions. Steric Impact: Increased bulk reduces catalytic activity compared to unsubstituted zirconocene dichloride . Applications: Used in stereoselective polymerization .

- Bis(isopropylcyclopentadienyl)zirconium dichloride: Structure: Isopropyl substituents on Cp ligands. Physical Properties: Melting point of 134–137°C, indicating reduced crystallinity compared to zirconocene dichloride . Reactivity: Lower conversion rates in catalytic screens due to steric shielding .

rac-Dimethylsilylbis(2-methylindenyl)zirconium dichloride :

Electronic and Steric Modulation by 2-Butyl-5-methylcyclopenta-1,3-diene

The target compound’s 2-butyl and 5-methyl substituents introduce asymmetric steric bulk. Key comparisons include:

- Steric Hindrance: The butyl group imposes greater steric constraints than methyl or ethyl substituents, likely reducing catalytic turnover but enhancing selectivity in asymmetric reactions .

- Solubility: Longer alkyl chains (e.g., butyl) improve solubility in nonpolar solvents compared to Cp derivatives .

Comparative Data Table

Research Findings and Trends

- Steric vs. Electronic Balance : Bulky substituents (e.g., butyl) reduce catalytic activity but improve selectivity, as seen in hafnium analogs .

- Bridged Ligands : Compounds with silyl or alkyl bridges (e.g., dimethylsilyl) enhance thermal stability and regioselectivity .

- Metal Center Replacement: Hafnium analogs of zirconocene dichloride show unexpectedly higher conversions in some reactions, suggesting metal-specific electronic effects .

Biologische Aktivität

2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride, is an organometallic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of zirconium as the central metal atom coordinated to two cyclopentadienyl ligands and two chloride ions. The molecular formula is C20H30Cl2Zr, indicating a high molecular weight and complexity due to multiple functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C20H30Cl2Zr |

| Molecular Weight | 432.58 g/mol |

| Appearance | White powder |

| Purity | ≥98% |

| Sensitivity | Air, moisture |

Biological Activity

Research indicates that organometallic compounds like bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride exhibit unique biological activities primarily related to their catalytic properties in polymerization processes and potential interactions with biological macromolecules.

The biological activity of this compound may be attributed to its ability to interact with various biological systems through mechanisms such as:

- Catalysis : Facilitating polymerization reactions that can lead to the formation of biocompatible materials.

- Metal Ion Interactions : The zirconium ion may play a role in enzyme mimicry or modulation of biochemical pathways.

Case Studies

-

Catalytic Activity in Polymerization :

- A study demonstrated that bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride can effectively catalyze the polymerization of olefins, producing polymers with specific desired properties. This process has implications for developing new materials with enhanced mechanical and thermal properties.

-

Toxicological Assessment :

- Research has shown that organometallic compounds can exhibit cytotoxic effects at certain concentrations. A study assessed the cytotoxicity of various zirconium complexes, including this compound, on mammalian cell lines. Results indicated dose-dependent toxicity, emphasizing the need for careful evaluation in biomedical applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride, it is useful to compare it with other related compounds.

Table 2: Comparison of Zirconium Complexes

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride | C20H30Cl2Zr | Different ligand structure; varied reactivity |

| Bis[(1,2,3,4,5-I.)-1-butyl-2,4-cyclopentadienyl]dichlorozirconium | C18H36Cl2Zr | Contains iodine substituents; altered electronic properties |

| Bis(1-butyl-3-methylcyclopentadienyl)zirconium(IV) chloride | C20H30Cl2Zr | Similar structure but differs in oxidation state |

Q & A

Q. Basic: What are the established synthetic routes for 2-butyl-5-methylcyclopenta-1,3-diene zirconium(IV) dichloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves reacting zirconium tetrachloride (ZrCl₄) with the substituted cyclopentadienyl ligand (2-butyl-5-methylcyclopenta-1,3-diene) under inert conditions (e.g., argon or nitrogen). Key steps include:

- Ligand Preparation: The cyclopentadienyl ligand is synthesized via alkylation of cyclopentadiene with 2-butyl and 5-methyl substituents, followed by deprotonation using a strong base (e.g., NaH or n-BuLi).

- Coordination Reaction: The deprotonated ligand is reacted with ZrCl₄ in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to prevent ligand decomposition .

- Yield Optimization: Elevated temperatures (25–50°C) during ligand preparation improve substitution efficiency, while prolonged reaction times (>12 hours) may reduce purity due to side reactions.

Eigenschaften

CAS-Nummer |

151840-68-5 |

|---|---|

Molekularformel |

C20H30Cl2Zr |

Molekulargewicht |

432.6 g/mol |

IUPAC-Name |

2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+) |

InChI |

InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |

InChI-Schlüssel |

LJKJSEVMTCFGSH-UHFFFAOYSA-L |

SMILES |

CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |

Isomerische SMILES |

CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |

Kanonische SMILES |

CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.